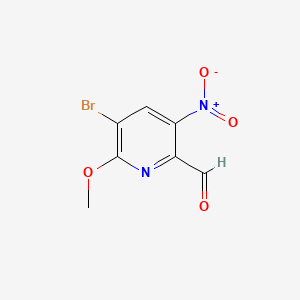
5-Bromo-6-methoxy-3-nitropicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde is a chemical compound with the molecular formula C7H5BrN2O4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of bromine, methoxy, nitro, and aldehyde functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methoxypyridine, followed by nitration and formylation reactions. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Nitration is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production methods for 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like nitro and bromine makes the compound reactive towards electrophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: H2/Pd-C
Formylation: DMF/POCl3
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of multiple functional groups allows it to interact with various molecular targets and pathways, making it a versatile compound in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxy-3-nitropyridine: Similar structure but lacks the aldehyde group.
6-Methoxy-3-pyridinecarboxaldehyde: Similar structure but lacks the bromine and nitro groups.
5-Bromo-2-pyridinecarboxaldehyde: Similar structure but lacks the methoxy and nitro groups
Uniqueness
5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde is unique due to the combination of bromine, methoxy, nitro, and aldehyde groups on the pyridine ring
Propriétés
Formule moléculaire |
C7H5BrN2O4 |
|---|---|
Poids moléculaire |
261.03 g/mol |
Nom IUPAC |
5-bromo-6-methoxy-3-nitropyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7-4(8)2-6(10(12)13)5(3-11)9-7/h2-3H,1H3 |
Clé InChI |
ROBNHYNJIZTOMK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=N1)C=O)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


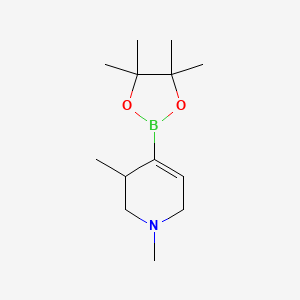
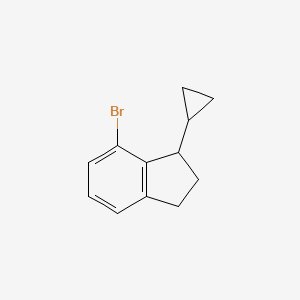

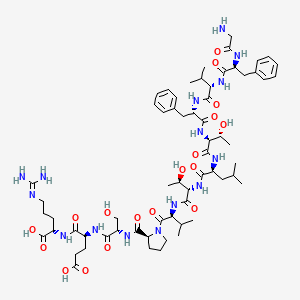
![1H-1,2,4-Triazole-3,5-diamine, N-[(4-methoxyphenyl)methyl]-](/img/structure/B13923650.png)
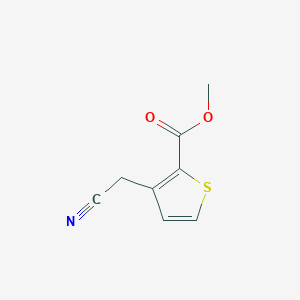
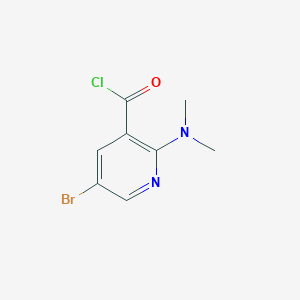


![tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)


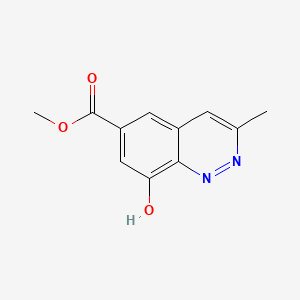
![6-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13923734.png)
